Urease Inhibition: Class-Level Potency Context for Helicobacter pylori Urease
Publicly available screening data suggest that certain indolylurea chemotypes can inhibit Helicobacter pylori urease with Ki values in the low-nanomolar range (e.g., 45 nM for a mixed-type competitive inhibitor) [1]. However, the exact 1-(4-methoxyphenyl)-3-(1-methyl-1H-indol-3-yl)urea structure has not been unambiguously confirmed in direct urease assays, and available BindingDB entries with similar monomer IDs correspond to different SMILES strings. Therefore, this evidence is class-level only.
| Evidence Dimension | Urease inhibition Ki |
|---|---|
| Target Compound Data | Not directly confirmed |
| Comparator Or Baseline | Best-in-class indolylurea: Ki = 45 nM (BindingDB BDBM50493373) |
| Quantified Difference | Cannot be calculated |
| Conditions | Helicobacter pylori ATCC 43504 urease, mixed-type competitive inhibition, Lineweaver-Burk analysis |
Why This Matters
If confirmed, potent urease inhibition would differentiate this compound from non-indole urea derivatives for H. pylori research, but procurement decisions must await direct experimental validation.
- [1] BindingDB. BDBM50493373. Ki = 45 nM for H. pylori urease. https://www.bindingdb.org (accessed 2026-05-06). View Source
